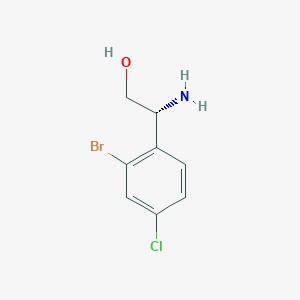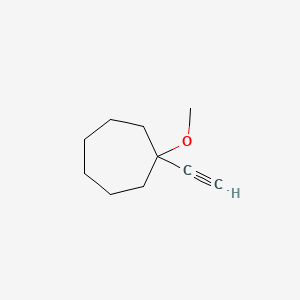
1-Ethynyl-1-methoxycycloheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynyl-1-methoxycycloheptane is an organic compound with the molecular formula C10H14O It is a derivative of cycloheptane, featuring an ethynyl group and a methoxy group attached to the same carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethynyl-1-methoxycycloheptane can be synthesized through several methods. One common approach involves the alkylation of cycloheptanone with an ethynylating agent, followed by methoxylation. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the ethynyl group, facilitating its nucleophilic attack on the carbonyl carbon of cycloheptanone. The resulting intermediate is then treated with methanol in the presence of an acid catalyst to introduce the methoxy group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is crucial in large-scale synthesis. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethynyl-1-methoxycycloheptane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of the ethynyl group can yield the corresponding alkane using catalysts such as palladium on carbon.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong acids or bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide).
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted cycloheptane derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethynyl-1-methoxycycloheptane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-ethynyl-1-methoxycycloheptane involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in various chemical reactions, altering the activity of these targets. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The methoxy group can also influence the compound’s solubility and bioavailability, affecting its overall efficacy.
Vergleich Mit ähnlichen Verbindungen
1-Ethynyl-1-methoxycycloheptane can be compared with similar compounds such as:
1-Ethynyl-1-methoxycyclohexane: This compound has a similar structure but with a six-membered ring instead of a seven-membered ring. The difference in ring size can affect the compound’s reactivity and biological activity.
1-Ethynyl-1-cyclohexanol: This compound features a hydroxyl group instead of a methoxy group, which can significantly alter its chemical properties and applications.
Uniqueness: this compound’s unique combination of an ethynyl group and a methoxy group on a seven-membered ring makes it a valuable compound for research and industrial applications. Its distinct structure allows for diverse chemical modifications and potential biological activities.
Eigenschaften
Molekularformel |
C10H16O |
|---|---|
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
1-ethynyl-1-methoxycycloheptane |
InChI |
InChI=1S/C10H16O/c1-3-10(11-2)8-6-4-5-7-9-10/h1H,4-9H2,2H3 |
InChI-Schlüssel |
ZZJLMGMTBZNSPA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(CCCCCC1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


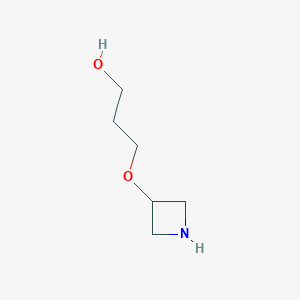
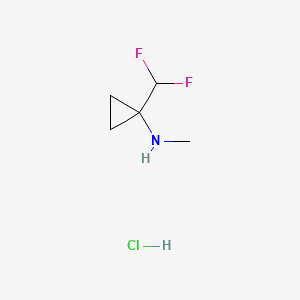
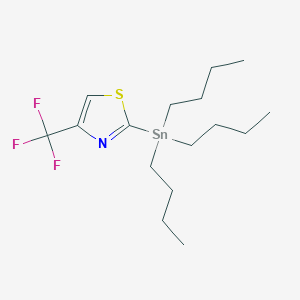
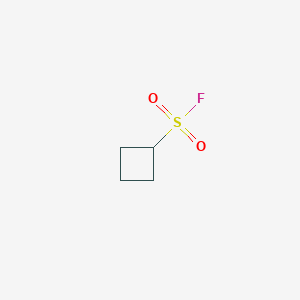
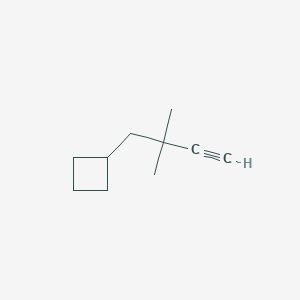
![5-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13627095.png)
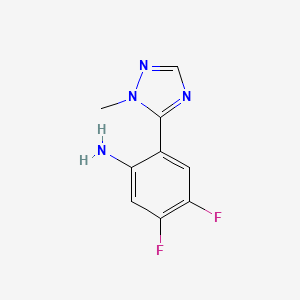
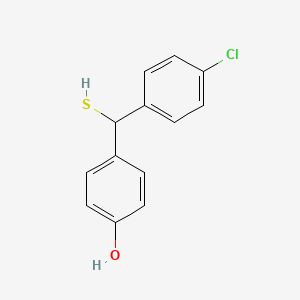
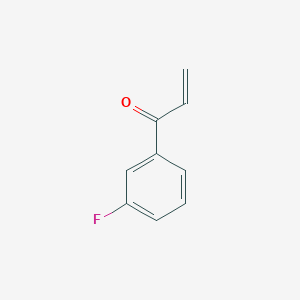
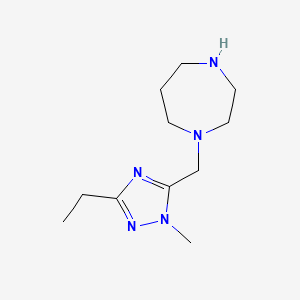
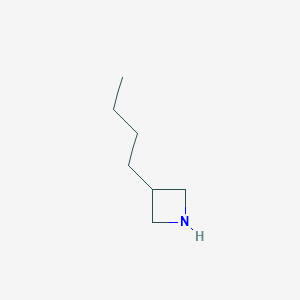
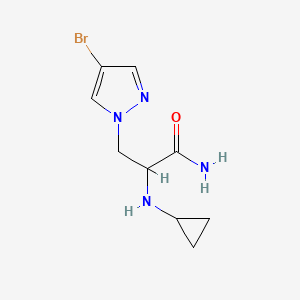
![6-[(Tert-butoxy)carbonyl]-6-azaspiro[4.5]decane-9-carboxylicacid](/img/structure/B13627144.png)
